molecular formula C15H21N5 B13003201 3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline

3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline

Cat. No.: B13003201
M. Wt: 271.36 g/mol
InChI Key: HJLONKMRJDDYGC-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline is a complex organic compound that features both imidazole and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and piperazine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then coupled. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted aniline derivatives.

Scientific Research Applications

3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]aniline
  • 4-(4-Methyl-1H-imidazol-1-yl)aniline
  • 5-(4-Methylpiperazin-1-yl)aniline

Uniqueness

3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

3-(4-methylimidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C15H21N5/c1-12-10-20(11-17-12)15-8-13(16)7-14(9-15)19-5-3-18(2)4-6-19/h7-11H,3-6,16H2,1-2H3

InChI Key

HJLONKMRJDDYGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)N)N3CCN(CC3)C

Origin of Product

United States

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